(E)-4-(((4-(4-chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol
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Overview
Description
(E)-4-(((4-(4-chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol is a synthetic organic compound that features a piperazine ring substituted with a chlorophenyl group and a benzene ring with hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(((4-(4-chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-chlorophenylpiperazine, is synthesized through the reaction of piperazine with 4-chlorobenzyl chloride under basic conditions.
Condensation Reaction: The piperazine derivative is then reacted with 4-hydroxybenzaldehyde in the presence of an acid catalyst to form the imine linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactions: Utilizing larger reactors and optimized reaction conditions to maximize yield and purity.
Continuous Flow Chemistry: Implementing continuous flow processes to enhance efficiency and scalability.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(((4-(4-chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Secondary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Probes: Used as a probe to study biological processes involving piperazine derivatives.
Medicine
Pharmaceuticals: Potential use in the development of new drugs targeting specific receptors or enzymes.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which (E)-4-(((4-(4-chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol exerts its effects involves:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways Involved: Modulating signaling pathways or biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)piperazine: A precursor in the synthesis of the target compound.
4-Hydroxybenzaldehyde: Another precursor used in the condensation reaction.
Other Piperazine Derivatives: Compounds with similar structures but different substituents.
Uniqueness
(E)-4-(((4-(4-chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(E)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-14-2-4-15(5-3-14)20-7-9-21(10-8-20)19-12-13-1-6-16(22)11-17(13)23/h1-6,11-12,22-23H,7-10H2/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKIYLIWUOTXNT-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=C(C=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=C(C=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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